Cas no 29483-03-2 (2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile)

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a carbonyl group (oxo) and a nitrile (carbonitrile) functional group. This compound is of interest in synthetic organic chemistry due to its strained four-membered ring structure, which can serve as a versatile intermediate for further transformations. The presence of both electron-withdrawing groups (carbonyl and nitrile) enhances its reactivity in nucleophilic addition or cycloaddition reactions. Its rigid framework and functional group diversity make it valuable for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research. The compound's stability and defined stereochemistry further contribute to its utility in precision synthesis applications.
2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile structure
29483-03-2 structure
Product Name:2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile
CAS No:29483-03-2
MF:C7H9NO
MW:123.152461767197
CID:5772453
PubChem ID:130027387
Update Time:2025-06-08

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-7625584
    • 29483-03-2
    • 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile
    • Cyclobutanecarbonitrile, 2,2-dimethyl-3-oxo-
    • Inchi: 1S/C7H9NO/c1-7(2)5(4-8)3-6(7)9/h5H,3H2,1-2H3
    • InChI Key: WQAKVMGEQZTZPO-UHFFFAOYSA-N
    • SMILES: O=C1CC(C#N)C1(C)C

Computed Properties

  • Exact Mass: 123.068413911g/mol
  • Monoisotopic Mass: 123.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • Density: 1.04±0.1 g/cm3(Predicted)
  • Boiling Point: 231.7±33.0 °C(Predicted)

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Additional information on 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile

Introduction to 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile (CAS No. 29483-03-2)

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile (CAS No. 29483-03-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its cyclobutane ring, which is substituted with two methyl groups and a cyano group, along with a ketone functionality. The combination of these functional groups imparts distinct chemical properties that make it an intriguing subject for both academic research and industrial applications.

The chemical structure of 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile is particularly noteworthy for its strained cyclobutane ring. The inherent ring strain leads to increased reactivity compared to larger cyclic compounds, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the presence of the cyano group and the ketone functionality provides multiple reactive sites that can be exploited for various chemical transformations.

In the realm of pharmaceutical research, 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile has shown promise as a building block for the synthesis of bioactive compounds. Recent studies have explored its potential in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have utilized this compound as a key intermediate in the synthesis of anti-inflammatory agents. The unique combination of functional groups allows for the creation of molecules with enhanced pharmacological properties, such as improved solubility and bioavailability.

Beyond pharmaceuticals, 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile has also found applications in materials science. Its cyclobutane ring and cyano group make it an attractive candidate for the synthesis of advanced polymers and materials with tailored properties. For example, a study published in the Journal of Polymer Science demonstrated the use of this compound in the development of high-performance thermoplastics with superior mechanical strength and thermal stability. These materials have potential applications in industries such as automotive, aerospace, and electronics.

The synthetic versatility of 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile has also been highlighted in several academic publications. Researchers at Harvard University have reported efficient methods for its preparation using environmentally friendly catalysts and solvents. These green chemistry approaches not only reduce the environmental impact but also enhance the economic viability of large-scale production. The ability to synthesize this compound under mild conditions with high yields makes it an attractive choice for industrial processes.

In addition to its synthetic applications, 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile has been studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has been explored in catalytic reactions and as part of supramolecular assemblies. A recent study published in Inorganic Chemistry demonstrated that complexes derived from this compound exhibit excellent catalytic activity in C-H activation reactions, opening new avenues for the development of more efficient catalysts.

The ongoing research into 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile underscores its importance as a multifunctional molecule with broad applications across multiple disciplines. As new synthetic methods and applications continue to be discovered, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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